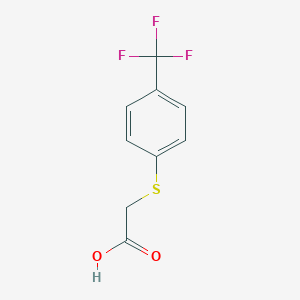
2-Amidinopyrimidine hydrochloride
Übersicht
Beschreibung
2-Amidinopyrimidine hydrochloride is a synthetic intermediate useful for pharmaceutical synthesis . It is a reagent and an intermediate that is used for pharmaceutical synthesis such as spirocyclic acylguanidines for the treatment of neurodegenerative disorders .
Molecular Structure Analysis
The molecular formula of 2-Amidinopyrimidine hydrochloride is C5H7ClN4 . Its average mass is 158.589 Da and its monoisotopic mass is 158.035919 Da .Physical And Chemical Properties Analysis
2-Amidinopyrimidine hydrochloride has a molecular weight of 158.589 g/mol . It has a melting point of 184-186 °C . The density of 2-Amidinopyrimidine hydrochloride is 1.39 g/cm3 .Wissenschaftliche Forschungsanwendungen
Application in Perovskite Solar Cells
Perovskite Solar Cells (PSCs): are a type of solar cell that includes a perovskite-structured compound, most commonly a hybrid organic-inorganic lead or tin halide-based material, as the light-harvesting active layer .
Improving Crystallization: APC is introduced into the surface and shallow layer of a perovskite film to further improve the performance of PSCs . APC finely tunes the crystallization of FA-based perovskite films, resulting in an ultralong photoluminescence lifetime of about 5 μs and a larger carrier diffusion length of more than 4 μm, which is on par with single crystal perovskites .
Enhancing Efficiency and Stability: Benefiting from the excellent charge-carrier activities, the champion device delivers an impressive power conversion efficiency (PCE) of 25.17% (certified 24.51%), a notable fill factor of over 84%, and an open-circuit voltage of 1.184 V (the voltage deficit is only 0.37 V) . Additionally, the APC treated device demonstrates excellent long-term storage and operational stability .
Wirkmechanismus
Target of Action
It has been used in the surface and shallow layer of perovskite films to improve the performance of perovskite solar cells (pscs) .
Mode of Action
2-Amidinopyrimidine hydrochloride (APC) has multifunctional groups that interact with pyrimidine N to passivate iodine vacancies (undercoordinated Pb 2+ defects). It also compensates for formamidine (FA) vacancies (undercoordinated I-) via N-H⋯I hydrogen or ionic bonding .
Result of Action
The introduction of 2-Amidinopyrimidine hydrochloride into the surface and shallow layer of a perovskite film results in an improvement in the performance of perovskite solar cells (PSCs). This is achieved through the passivation of iodine vacancies and the compensation of formamidine vacancies .
Action Environment
The action of 2-Amidinopyrimidine hydrochloride is influenced by environmental factors. For instance, the quality of the light absorber film in perovskite solar cells, where the compound is used, is a key factor that limits the efficiency and stability of the cells .
Safety and Hazards
Zukünftige Richtungen
2-Amidinopyrimidine hydrochloride has been used in the development of perovskite solar cells. It has shown promise in improving the stability of these cells by compensating for formamidinium vacancies and coordinating with undercoordinated Pb 2+ . This suggests potential future directions in the field of sustainable energy.
Eigenschaften
IUPAC Name |
pyrimidine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c6-4(7)5-8-2-1-3-9-5;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIYBABLVXXFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621166 | |
| Record name | Pyrimidine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amidinopyrimidine hydrochloride | |
CAS RN |
138588-40-6 | |
| Record name | 2-Pyrimidinecarboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138588-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidinecarboximidamide, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-amidinopyrimidine hydrochloride (APC) improve the performance of perovskite solar cells?
A: APC acts as an additive during the perovskite film formation process. [] It serves two primary functions:
- Improved Crystallization: APC interacts with the perovskite precursor solution, influencing the crystallization process during film formation. This results in larger perovskite grain sizes and a more uniform film morphology, enhancing charge transport within the device. []
- Defect Passivation: APC can passivate defects present within the perovskite film. These defects can act as traps for charge carriers, hindering the overall performance. By passivating these defects, APC reduces charge recombination and improves the device's efficiency and stability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)
![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)











